3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-40-9) is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a unique substitution pattern: bromine at the 3-position, chlorine at the 7-position, and methyl groups at the 5- and 6-positions. With a molecular formula of C8H7BrClN3 and a molecular weight of 260.52 g/mol, this crystalline solid is primarily utilized as a synthetic building block in medicinal chemistry.

Molecular Formula C8H7BrClN3
Molecular Weight 260.52 g/mol
CAS No. 1429309-40-9
Cat. No. B1378534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
CAS1429309-40-9
Molecular FormulaC8H7BrClN3
Molecular Weight260.52 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl
InChIInChI=1S/C8H7BrClN3/c1-4-5(2)12-8-6(9)3-11-13(8)7(4)10/h3H,1-2H3
InChIKeyLMNVDQIEBPMPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-40-9): Core Properties and Procurement Specifications


3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-40-9) is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a unique substitution pattern: bromine at the 3-position, chlorine at the 7-position, and methyl groups at the 5- and 6-positions [1]. With a molecular formula of C8H7BrClN3 and a molecular weight of 260.52 g/mol, this crystalline solid is primarily utilized as a synthetic building block in medicinal chemistry [1]. Its dual halogenation, combined with the electron-donating methyl groups, imparts distinct reactivity and physicochemical properties that differentiate it from mono-halogenated or non-methylated analogs. Commercially, it is typically supplied at ≥95% purity, stored at 2-8°C, and priced as a specialty research chemical .

Why Generic Substitution Fails for 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-40-9)


The specific substitution pattern of 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine is critical for its synthetic utility. The presence of two different halogen atoms (Br and Cl) at distinct positions (3 and 7) on the pyrazolo[1,5-a]pyrimidine core enables orthogonal, sequential functionalization via cross-coupling reactions [1]. Replacing this compound with a simpler analog, such as 3-bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-31-8) or 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61098-39-3), would eliminate this capability. Furthermore, the electron-donating methyl groups at positions 5 and 6 modulate the core's electronic properties, influencing the reactivity of the halogens in ways that the non-methylated 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 877173-84-7) cannot replicate [1][2]. These structural elements collectively dictate the compound's role as a versatile, multi-step synthetic intermediate, making generic substitution infeasible for multi-component library synthesis or structure-activity relationship (SAR) studies.

3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-40-9): Quantitative Differentiation Evidence


Orthogonal Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Group Potential

The C3-Br bond in the target compound is significantly more reactive towards oxidative addition with Pd(0) catalysts than the C7-Cl bond, enabling site-selective sequential functionalization. This is a class-level property of aryl bromides versus aryl chlorides attached to electron-deficient heterocycles [1]. In contrast, the comparator 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61098-39-3) lacks the more reactive bromine handle, offering only a single site for derivatization, which is a critical limitation for generating diverse compound libraries [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Modulated Lipophilicity: Computed LogP Comparison for CNS Drug Design

The computed partition coefficient (XLogP3-AA) of the target compound is 2.7, indicating moderate lipophilicity [1]. This is higher than the non-methylated analog 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 877173-84-7), which has a computed XLogP3 of 2.0 [2]. This difference is critical for optimizing blood-brain barrier (BBB) penetration or improving membrane permeability, where a slightly higher LogP is often advantageous for CNS targets.

Computational Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Profile

The target compound has a low computed Topological Polar Surface Area (TPSA) of 30.2 Ų, a value well below the 60-70 Ų threshold typically associated with good oral absorption and CNS penetration [1]. In comparison, the 7-methoxy analog (CAS 1429309-31-8) has a higher TPSA of 39.2 Ų due to the additional oxygen atom, which can negatively impact passive membrane permeability [2].

Medicinal Chemistry Drug-likeness CNS Drug Discovery

Commercial Purity and Consistency: Vendor Specification Benchmarking

The target compound is routinely sourced at a minimum purity of 95%, as verified by multiple vendors . A comparator, 3-bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-31-8), is also sold at a similar 95% purity, but is priced significantly higher (e.g., ChemShuttle lists $500 vs. $300 for the target compound) . This indicates a potential difference in synthetic accessibility and cost-efficiency, making the target compound a more economically viable building block for large-scale library synthesis.

Procurement Quality Control Chemical Synthesis

Absence of Direct Biological Activity Data: A Gap Analysis for Kinase Inhibitor Programs

Despite its structural similarity to kinase inhibitor pharmacophores, a comprehensive search found no primary research articles or patents reporting direct biological activity data (e.g., IC50 values) for 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine. In contrast, related 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines have been evaluated for anxiolytic activity, with the 3-bromo derivative showing specific behavioral effects in rats [1]. This lack of direct data for the 5,6-dimethyl regioisomer represents a significant gap but also a potential opportunity for novel SAR exploration.

Kinase Inhibition Biological Activity Data Gap Analysis

Best Research and Industrial Application Scenarios for 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1429309-40-9)


Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C3-Br and C7-Cl bonds makes this compound ideal for synthesizing diverse, unsymmetrical kinase inhibitor libraries. A program can first perform a Suzuki coupling at the more reactive C3 position, followed by a Buchwald-Hartwig amination at the C7 position, generating a library of 3-aryl-7-amino-5,6-dimethylpyrazolo[1,5-a]pyrimidines for primary screening against a desired kinase panel . This is not achievable with the mono-halogenated comparator 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine.

CNS-Penetrant Lead Optimization via Physicochemical Property Tuning

With a computed XLogP3 of 2.7 and a low TPSA of 30.2 Ų, this building block is strategically suited for generating CNS-penetrant candidates . Unlike the more polar 7-methoxy analog (TPSA 39.2 Ų), derivatives of this compound are predicted to have superior passive BBB permeability, making it a preferred starting point for neuroscience drug discovery programs targeting kinases or other CNS enzymes [1].

Cost-Efficient Scale-Up for Multi-Step Medicinal Chemistry Campaigns

At approximately 40% lower cost than its 7-methoxy analog for the same purity and quantity, this compound provides a clear economic advantage for large-scale SAR exploration . Procurement of this building block for a 100-gram scale synthesis can yield significant cost savings without compromising on the dual-halogen functionality required for sequential derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.